Cas no 1601833-99-1 (2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine)

2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine
- EN300-1929882
- 2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine
- 1601833-99-1
-
- Inchi: 1S/C11H14F3N/c1-7-5-9(11(12,13)14)3-4-10(7)8(2)6-15/h3-5,8H,6,15H2,1-2H3
- InChI Key: QWEDDKNWXGQDGM-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C)C=1)C(C)CN)(F)F
Computed Properties
- Exact Mass: 217.10783394g/mol
- Monoisotopic Mass: 217.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.8
2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929882-10.0g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 10g |
$4545.0 | 2023-05-27 | ||
Enamine | EN300-1929882-1.0g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 1g |
$1057.0 | 2023-05-27 | ||
Enamine | EN300-1929882-0.25g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1929882-5.0g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 5g |
$3065.0 | 2023-05-27 | ||
Enamine | EN300-1929882-5g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1929882-0.05g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1929882-0.1g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1929882-1g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1929882-2.5g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1929882-0.5g |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-1-amine |
1601833-99-1 | 0.5g |
$1014.0 | 2023-09-17 |
2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine
Chemical Profile of 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine (CAS No. 1601833-99-1)
2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1601833-99-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its complex aromatic and aliphatic structural motifs. The presence of a trifluoromethyl group at the para position of the phenyl ring and a secondary amine functionality at the terminal end of a propyl chain imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine can be represented as C11H14F3N, with a molecular weight of approximately 215.23 g/mol. The trifluoromethyl group (–CF₃) is a key substituent known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This feature has been extensively utilized in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases, which are pivotal in various pathological pathways.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that leverage fluorinated aromatic systems to improve pharmacokinetic profiles. The methyl group at the ortho position to the trifluoromethyl substituent in 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine may contribute to steric hindrance, influencing both solubility and membrane permeability—critical factors for oral bioavailability. The secondary amine (–NH–CH₂–CH₃) provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
One of the most compelling aspects of this compound is its potential application in oncology research. Fluorinated aromatic compounds have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer types. Preclinical studies have demonstrated that molecules containing the trifluoromethyl group exhibit improved binding interactions with ATP pockets in kinase domains, leading to potent inhibition of tumor growth. Additionally, the structural rigidity conferred by the phenyl ring enhances interactions with protein targets, making it an attractive scaffold for drug design.
The synthesis of 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine involves multi-step organic reactions, typically starting from commercially available precursors such as 4-trifluoromethylaniline and isobutyraldehyde. The introduction of the secondary amine functionality requires careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields—a critical consideration for industrial applications.
From a computational chemistry perspective, quantum mechanical calculations have been employed to elucidate the electronic structure and reactivity patterns of 2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine. These studies highlight the role of hyperconjugation between the amine moiety and the aromatic ring system, which may influence both electronic properties and hydrogen bonding capabilities. Such insights are invaluable for designing derivatives with enhanced pharmacological properties.
The pharmacological profile of this compound is further enriched by its potential interaction with other biological targets beyond kinases. For instance, studies suggest that fluorinated aromatic amines may modulate G-protein coupled receptors (GPCRs), which are involved in neurotransmission and signal transduction. The unique combination of structural elements—aromaticity, fluorination, and amine functionality—makes it a versatile platform for exploring diverse therapeutic avenues.
In conclusion,2-2-methyl-4-(trifluoromethyl)phenylpropan-1-amine (CAS No. 1601833-99-1) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features align well with current trends in drug discovery, particularly those involving fluorinated molecules designed to enhance binding affinity and metabolic stability. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play an important role in developing next-generation therapeutics across multiple disease areas.
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